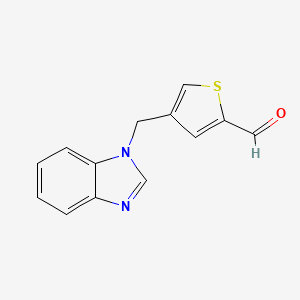

4-(1{H}-benzimidazol-1-ylmethyl)thiophene-2-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(1{H}-benzimidazol-1-ylmethyl)thiophene-2-carbaldehyde is a heterocyclic compound that features both benzimidazole and thiophene moieties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1{H}-benzimidazol-1-ylmethyl)thiophene-2-carbaldehyde typically involves the reaction of benzimidazole derivatives with thiophene-2-carbaldehyde under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

4-(1{H}-benzimidazol-1-ylmethyl)thiophene-2-carbaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

Oxidation: 4-(1{H}-benzimidazol-1-ylmethyl)thiophene-2-carboxylic acid.

Reduction: 4-(1{H}-benzimidazol-1-ylmethyl)thiophene-2-methanol.

Substitution: Various halogenated derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of 4-(1{H}-benzimidazol-1-ylmethyl)thiophene-2-carbaldehyde typically involves the reaction of benzimidazole derivatives with thiophene-based aldehydes. Various methods have been reported for its synthesis, often emphasizing the efficiency and yield of the process. For instance, one study demonstrated that the reaction could be optimized to yield high purity and significant quantities of the compound through controlled conditions such as temperature and reagent concentration .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing benzimidazole moieties. The incorporation of this compound into novel derivatives has shown promising results against various cancer cell lines. For example, derivatives synthesized from this compound exhibited significant cytotoxicity against human hepatocellular carcinoma (HepG2) and breast carcinoma (MCF-7) cell lines, with some compounds demonstrating IC50 values lower than standard chemotherapeutic agents .

Antimicrobial Properties

The antimicrobial efficacy of this compound has also been investigated. Studies have reported that derivatives containing the benzimidazole and thiophene structures show potent activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or function .

Case Study 1: Anticancer Evaluation

In a comprehensive evaluation, researchers synthesized several derivatives of this compound and tested their anticancer activity using the Sulforhodamine B assay. Among these, specific compounds demonstrated IC50 values as low as 4.53 µM against colorectal carcinoma cells, indicating a higher potency compared to conventional drugs like 5-Fluorouracil (IC50 = 9.99 µM). This suggests that these derivatives could be developed further as potential anticancer agents .

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of synthesized derivatives from this compound. The results showed significant inhibition zones against Staphylococcus aureus and Escherichia coli at concentrations as low as 100 µg/mL. The findings support the hypothesis that structural modifications can enhance antimicrobial activity, making these compounds candidates for further development in pharmaceutical applications .

Mécanisme D'action

The mechanism of action of 4-(1{H}-benzimidazol-1-ylmethyl)thiophene-2-carbaldehyde is largely dependent on its interaction with biological targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with DNA synthesis and repair mechanisms, contributing to its antimicrobial and anticancer effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzimidazole derivatives: Compounds like 2-(2-furyl)-1H-benzimidazole and 2-(2-pyridyl)-1H-benzimidazole share structural similarities and exhibit comparable biological activities.

Thiophene derivatives: Compounds such as 2-acetylthiophene and 2-bromothiophene are structurally related and used in similar applications.

Uniqueness

4-(1{H}-benzimidazol-1-ylmethyl)thiophene-2-carbaldehyde is unique due to the combination of benzimidazole and thiophene rings, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.

Activité Biologique

4-(1H-benzimidazol-1-ylmethyl)thiophene-2-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, particularly focusing on antimicrobial, anticancer, and antioxidant activities.

Synthesis

The synthesis of 4-(1H-benzimidazol-1-ylmethyl)thiophene-2-carbaldehyde typically involves the condensation of benzimidazole derivatives with thiophene-2-carbaldehyde. The reaction conditions often include refluxing in solvents such as ethanol or DMF, followed by purification through column chromatography to yield the desired product in high purity and yield .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to 4-(1H-benzimidazol-1-ylmethyl)thiophene-2-carbaldehyde. For instance, derivatives of quinazolin-4(3H)-one, which share structural motifs with our compound of interest, exhibited significant antibacterial and antifungal activities. The mechanism of action is often attributed to their ability to inhibit bacterial cell wall synthesis or disrupt membrane integrity .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Quinazolinone Derivative 3a | E. coli | 12.5 µg/mL |

| Quinazolinone Derivative 3b | S. aureus | 25 µg/mL |

| 4-(1H-benzimidazol-1-ylmethyl)thiophene-2-carbaldehyde | Not yet tested | N/A |

Anticancer Activity

The compound has shown promise in anticancer studies. Research indicates that similar benzimidazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. The structure-activity relationship (SAR) suggests that the presence of the benzimidazole moiety is crucial for enhancing cytotoxicity against various cancer cell lines .

Case Study:

A study conducted on a series of benzimidazole derivatives demonstrated that modifications at the thiophene and aldehyde positions significantly enhanced their anticancer activity against human breast cancer cells (MCF-7). The most potent derivative exhibited an IC50 value of approximately 15 µM, indicating strong potential for further development .

Table 2: Anticancer Activity Data

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Benzimidazole Derivative A | MCF-7 | 15 |

| Benzimidazole Derivative B | HeLa | 20 |

| 4-(1H-benzimidazol-1-ylmethyl)thiophene-2-carbaldehyde | Not yet tested | N/A |

Antioxidant Activity

The antioxidant properties of compounds similar to 4-(1H-benzimidazol-1-ylmethyl)thiophene-2-carbaldehyde have been explored using various assays such as DPPH and ABTS radical scavenging tests. These studies suggest that the presence of electron-donating groups enhances the compound's ability to neutralize free radicals, thereby providing protective effects against oxidative stress .

Propriétés

IUPAC Name |

4-(benzimidazol-1-ylmethyl)thiophene-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2OS/c16-7-11-5-10(8-17-11)6-15-9-14-12-3-1-2-4-13(12)15/h1-5,7-9H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRCCMEXVAIXJEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CC3=CSC(=C3)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.